Methyl 5-bromo-3-cyano-2-hydroxybenzoate

Regioisomerism Structure–Activity Relationship Scaffold Validation

Methyl 5-bromo-3-cyano-2-hydroxybenzoate (CAS 1805525-40-9, MF: C₉H₆BrNO₃, MW: 256.05 g/mol) is a trisubstituted benzoate ester scaffold characterized by a C5-bromine, a C3-cyano group, and a C2-hydroxyl group on the aromatic ring. It is commercially available as a versatile small-molecule building block primarily intended for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 1805525-40-9
Cat. No. B1412585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-cyano-2-hydroxybenzoate
CAS1805525-40-9
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1O)C#N)Br
InChIInChI=1S/C9H6BrNO3/c1-14-9(13)7-3-6(10)2-5(4-11)8(7)12/h2-3,12H,1H3
InChIKeyDRIUKXUDALQOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Methyl 5-Bromo-3-Cyano-2-Hydroxybenzoate (CAS 1805525-40-9): Structural Baseline for Benzoate Scaffold Selection


Methyl 5-bromo-3-cyano-2-hydroxybenzoate (CAS 1805525-40-9, MF: C₉H₆BrNO₃, MW: 256.05 g/mol) is a trisubstituted benzoate ester scaffold characterized by a C5-bromine, a C3-cyano group, and a C2-hydroxyl group on the aromatic ring . It is commercially available as a versatile small-molecule building block primarily intended for pharmaceutical and agrochemical intermediate synthesis . The Br/CN/OH substitution pattern affords three chemically addressable handles — the aryl bromide for cross-coupling (Suzuki, Buchwald–Hartwig), the nitrile for hydrolysis, reduction, or cycloaddition, and the phenolic –OH for O‑alkylation or acylation — making the compound a modular entry point for constructing drug-like libraries .

Why Generic Substitution is Chemically Precluded for Methyl 5-Bromo-3-Cyano-2-Hydroxybenzoate (1805525-40-9)


The substitution pattern — bromine at C5, nitrile at C3, hydroxyl at C2 — is regioisomerically unique, and even a positional swap of the cyano and hydroxyl groups (e.g., Methyl 5-bromo-2-cyano-3-hydroxybenzoate, CAS 1805593-31-0) generates a different compound with distinct hydrogen-bonding geometry and electronic distribution . Similarly, replacing the methyl ester with an ethyl ester (CAS 1805487-75-5) alters steric demand and lipophilicity, which can shift pharmacokinetic profiles, metabolic susceptibility, and crystallinity, making generic interchange between these analogs chemically inappropriate in the absence of explicit comparability data . Therefore, procurement specifications must mandate the exact CAS registry number 1805525-40-9 to maintain synthetic reproducibility and biological fidelity.

Quantitative Evidence Benchmarks: Methyl 5-Bromo-3-Cyano-2-Hydroxybenzoate (1805525-40-9) Differentiation Data


Regioisomeric Identity: Differentiating the C2-OH/C3-CN Pattern from C3-OH/C2-CN Isomers

Methyl 5-bromo-3-cyano-2-hydroxybenzoate (CAS 1805525-40-9) is the C2-OH/C3-CN regioisomer, as opposed to its constitutional isomer Methyl 5-bromo-2-cyano-3-hydroxybenzoate (CAS 1805593-31-0), which has the cyano and hydroxyl groups swapped . This positional difference alters intramolecular hydrogen bonding (2‑OH can form a 6‑membered intramolecular H‑bond with the ester carbonyl), dipole moment, and pKa of the phenolic proton, directly affecting reactivity and enzyme recognition .

Regioisomerism Structure–Activity Relationship Scaffold Validation

Ester Alkyl Chain Differentiation: Methyl vs. Ethyl 5-Bromo-3-Cyano-2-Hydroxybenzoate

This compound (CAS 1805525-40-9) bears a methyl ester (MW 256.05), whereas the closest ester homolog is the ethyl ester (CAS 1805487-75-5, MW 270.08, MF: C₁₀H₈BrNO₃) . The methyl → ethyl change increases molecular weight by ~14 Da and raises calculated logP by approximately 0.3–0.5 log units (class-level inference for homologous esters) . In medicinal chemistry programs, such a shift can alter aqueous solubility, passive permeability, and metabolic hydrolysis rate by esterases, making the methyl ester the preferred choice when lower lipophilicity and faster systemic clearance are desired .

Lipophilicity Physicochemical Properties Metabolic Stability

Bromine Presence vs. Non-Halogenated Analog Methyl 3-Cyano-2-Hydroxybenzoate

The C5 bromine substituent in CAS 1805525-40-9 differentiates it from the non‑brominated analog Methyl 3-cyano-2-hydroxybenzoate . The bromine provides a heavy atom for X‑ray crystallography phasing, a synthetic handle for Pd‑catalyzed cross‑coupling (Suzuki, Sonogashira), and can participate in halogen bonding with protein targets . The non‑brominated scaffold lacks these synthetic and structural biology utilities, making the brominated compound the preferred intermediate for diversification-oriented synthesis and crystallographic studies.

Cross-Coupling Handle Halogen Bonding Structural Biology

Purity and Quality Control Benchmarks: 98%+ Specification for Reproducible Synthesis

Commercial lots of Methyl 5-bromo-3-cyano-2-hydroxybenzoate (CAS 1805525-40-9) are routinely specified at ≥98% purity (HPLC), with ISO-certified manufacturing processes . In contrast, lower-purity lots or non-certified alternatives of the ethyl ester and regioisomer may contain brominated byproducts or unreacted starting materials that inhibit catalytic cross-coupling reactions or confound biological assays .

Purity Assurance Reproducibility Quality Control

Optimal Use Cases for Methyl 5-Bromo-3-Cyano-2-Hydroxybenzoate (1805525-40-9) in Drug Discovery and Chemical Biology


Diversification-Oriented Synthesis via Pd-Catalyzed C5 Cross-Coupling

The C5 aryl bromide is the primary synthetic handle allowing Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling to introduce aryl, alkynyl, or amino diversity. Researchers require the exact CAS 1805525-40-9 because alternative regioisomers or the non‑brominated scaffold lack this essential reactivity .

Fragment-Based Drug Discovery (FBDD) Using a Trisubstituted Benzoate Scaffold

The three uniquely functionalized positions (Br, CN, OH) make this compound a compact, rule‑of‑three compliant fragment for FBDD campaigns. The methyl ester maintains lower lipophilicity vs. the ethyl analog, aiding aqueous solubility in fragment screening cocktails .

Isostere Synthesis via Nitrile Hydrolysis or Reduction

The C3 nitrile can be hydrolyzed to the corresponding carboxylic acid, reduced to the amine, or converted into heterocycles (tetrazole, oxadiazole). The C2‑OH position simultaneously allows selective O‑functionalization, offering orthogonal protection strategies that are not feasible in the 2‑CN/3‑OH regioisomer .

Quote Request

Request a Quote for Methyl 5-bromo-3-cyano-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.